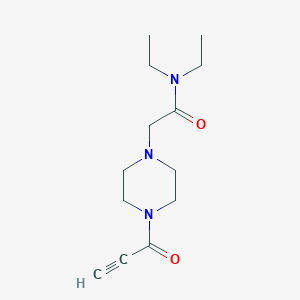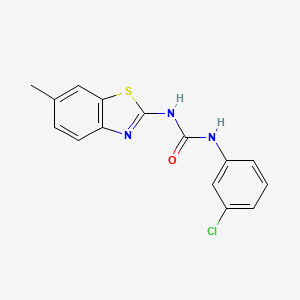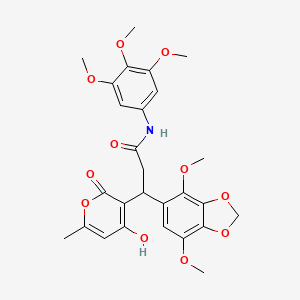![molecular formula C18H26BrN3O3 B11035822 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11035822.png)
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a long and intricate name. Let’s break it down:
- The core structure is an indole ring (a bicyclic aromatic system) with various functional groups attached.
- The compound contains a bromine atom (6-bromo) and a hydroxyl group (5-hydroxy).
- The presence of dimethylamino groups [(dimethylamino)methyl] adds further complexity.
- The ester group (ethyl ester) is attached to the carboxylic acid functionality.
- This compound has potential applications in various fields due to its unique structure.
Métodos De Preparación
- Synthesis of this compound involves several steps, including bromination, amidation, and esterification.
- One synthetic route could start with the bromination of an appropriate indole precursor, followed by amidation using dimethylamine.
- The final step involves esterification with ethyl alcohol to obtain the desired product.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Análisis De Reacciones Químicas
Reactions: Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product itself, along with intermediates formed during the synthesis.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar compounds include other indole derivatives, such as 2-bromo-6-[(bis(4-dimethylaminophenyl)methyl)]-4-nitrophenol .
- Highlighting its uniqueness:
- The combination of bromine, dimethylamino groups, and the ester functionality sets it apart.
- Few compounds exhibit such a complex arrangement.
Propiedades
Fórmula molecular |
C18H26BrN3O3 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-7-25-18(24)16-14(10-21(4)5)22(6)13-8-12(19)17(23)11(15(13)16)9-20(2)3/h8,23H,7,9-10H2,1-6H3 |
Clave InChI |
NLRPAIRWFGHBQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B11035747.png)

![1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035763.png)
![2',3'-Diethyl 4,5-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11035775.png)
![2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035780.png)
![5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11035787.png)
![2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B11035791.png)
![1-(4-methylphenyl)-2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11035812.png)
![4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035814.png)
![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)

